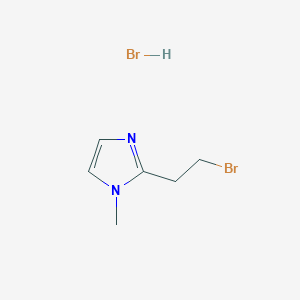

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Description

2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide is an imidazole derivative featuring a methyl group at the 1-position and a bromoethyl substituent at the 2-position, forming a hydrobromide salt. Its molecular formula is C₆H₁₀Br₂N₂ (molecular weight: 270.97 g/mol). The bromoethyl group enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly in quaternization reactions to form imidazolium salts . The hydrobromide salt form improves solubility in polar solvents, facilitating its use in pharmaceuticals and ionic liquids.

Properties

IUPAC Name |

2-(2-bromoethyl)-1-methylimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHXQVKBDOCOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-83-2 | |

| Record name | 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of ethanolamine followed by a series of reactions to introduce the imidazole ring. One common method involves the reaction of ethanolamine with hydrobromic acid to form 2-bromoethylamine hydrobromide. This intermediate is then reacted with 1-methylimidazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Alkylation Reactions: The compound can act as an alkylating agent, introducing the bromoethyl group into other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Catalysts: Such as cesium hydroxide for alkylation reactions.

Solvents: Such as methanol and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amines, while cyclization reactions can produce various heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C5H8Br2N2 and a molecular weight of approximately 255.938 g/mol. It features a bromoethyl group attached to a methyl-substituted imidazole ring, which enhances its solubility and reactivity. The presence of the bromine atom suggests potential as an alkylating agent, capable of forming covalent bonds with nucleophiles in biomolecules.

Antimicrobial Activity

Recent studies indicate that 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide exhibits notable antimicrobial properties , making it a candidate for developing new antibiotics. Its mechanism is thought to involve interference with cellular processes, potentially disrupting the function of essential biomolecules in pathogens.

Cytotoxic Effects

The compound has also demonstrated cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis in certain cancer types by modifying signaling pathways involved in cell proliferation. This property positions it as a promising lead compound for anti-cancer drug development.

Alkylating Agent

As an alkylating agent, this compound can modify nucleophilic sites on proteins and nucleic acids, leading to significant changes in their functions. This characteristic is particularly useful in organic synthesis where it serves as a reagent for forming heterocyclic compounds.

Organic Synthesis

The compound is utilized in various organic synthesis reactions, particularly in creating more complex imidazole derivatives. Its ability to act as a reactive intermediate facilitates the development of new materials and compounds with tailored properties .

Interaction with Biological Targets

Studies have shown that this compound interacts with several biological targets, including proteins involved in cellular signaling pathways. This interaction can alter their function, making the compound a valuable tool for investigating biochemical pathways and drug interactions .

Gene Expression Modulation

Research indicates that this compound can induce changes in gene expression related to stress responses and metabolic regulation. Such properties make it an effective probe for studying cellular responses under various conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function. This property is particularly useful in the study of enzyme mechanisms and in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide

- Structure : Features a bromobenzyl group at the 3-position and a methyl group at the 1-position.

- Properties : Higher molecular weight (312.06 g/mol) due to the aromatic bromobenzyl group. Crystallographic studies confirm a planar imidazolium ring with strong hydrogen bonding between bromide ions and NH groups .

- Applications : Used in ionic liquids and as precursors for N-heterocyclic carbene (NHC) catalysts .

5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole

- Structure : A benzimidazole derivative with bromine atoms on the benzene ring and an ethyl group at the 1-position.

- Properties : Higher lipophilicity (LogP ~3.5) compared to the target compound (LogP ~2.3) due to the aromatic bromophenyl group. Synthesized via alkylation with ethyl bromide under inert conditions .

- Applications: Explored in optoelectronics and as a monomer for polymeric materials .

2-Bromoethylamine Hydrobromide

Comparative Data Table

Research Findings and Challenges

- Crystallography : Imidazolium salts like 3-(2-bromobenzyl)-1-methyl derivatives form stable crystals with well-defined hydrogen-bonding networks, critical for material science applications .

- Thermal Stability : Bromoethyl-substituted imidazoles decompose at ~200°C, lower than benzimidazoles (>250°C) due to weaker C-Br bonds .

- Toxicity Concerns : Brominated compounds require careful handling; hydrobromide salts mitigate volatility but pose disposal challenges .

Biological Activity

2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C5H8Br2N2

- Molecular Weight : 227.94 g/mol

- CAS Number : 1219737-73-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to act as an inhibitor or modulator in enzymatic pathways, particularly those involving imidazole-containing compounds. Its bromoethyl substituent enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of more complex biological molecules.

Biological Activity Overview

The compound exhibits several biological activities that have been documented in scientific literature:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties. The presence of the bromoethyl group may enhance this activity by increasing lipophilicity, allowing for better membrane penetration.

- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

- Neuropharmacological Effects : Some studies suggest that compounds similar to this compound may interact with neurotransmitter receptors, potentially affecting mood and behavior.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, including this compound:

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antimicrobial agents .

- Cancer Cell Line Studies :

- Neuropharmacological Research :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Bromoethyl)-1-methyl-1H-imidazole | Antimicrobial | Membrane disruption |

| 4-Bromo-1-methyl-1H-imidazole | Anticancer | Apoptosis induction |

| 5-Methyl-1H-imidazole | Neuropharmacological | Receptor modulation |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide?

A widely used method involves the quaternization of 1-methyl-1H-imidazole with bromoethyl intermediates. For instance, 2-(2-bromoethoxy)-2-oxoethyl esters can react with 1-methylimidazole in toluene at 95°C to form imidazolium bromides, as demonstrated in the synthesis of cationic surfactants . Alternative routes may adapt nitroimidazole derivatization strategies, such as coupling bromoethyl groups via nucleophilic substitution under controlled solvent conditions (e.g., tert-butanol/water mixtures with catalysts like N-methylmorpholine-N-oxide) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., δ 8.35–8.28 ppm for aromatic protons) and carbon frameworks .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like C=N (1611 cm⁻¹) and halogen bonds (C-Br at 590 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 222.12 for bromo/chloro derivatives) .

- X-ray Crystallography : Resolves crystal packing and structural disorder, as seen in single-crystal studies with R factor = 0.064 .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in further derivatization?

The bromoethyl moiety acts as a versatile electrophile, enabling nucleophilic substitutions or cross-coupling reactions. For example, Pd-catalyzed regioselective C–H functionalization can introduce aryl groups at the imidazole ring, as demonstrated with bromobenzotrifluoride derivatives . The bromine atom’s leaving-group capability also facilitates quaternization reactions to generate imidazolium salts for applications in surfactant chemistry .

Q. What challenges arise in crystallizing this compound for structural analysis?

Crystallization often faces issues such as structural disorder , particularly in flexible bromoethyl chains, as observed in single-crystal X-ray studies where residual electron density indicated disordered bromine positions . Optimizing solvent polarity (e.g., using ethanol/water mixtures) and slow evaporation techniques can improve crystal quality.

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., EGFR kinase) by simulating interactions with active-site residues .

- ADMET Analysis : Predicts pharmacokinetic properties (e.g., absorption, toxicity) using tools like SwissADME or ProTox-II. For instance, derivatives with bromoethyl groups may exhibit enhanced blood-brain barrier permeability but require toxicity screening for hepatic liabilities .

Q. What strategies mitigate competing side reactions during bromoethyl functionalization?

- Temperature Control : Lower temperatures (0–5°C) reduce undesired alkylation at alternative sites .

- Protecting Groups : Temporarily shield reactive imidazole NH groups using Boc or benzyl groups during bromoethyl coupling .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-coupling reactions .

Data Contradictions and Validation

- Synthetic Yields : Reported yields for imidazole derivatives vary (e.g., 73% for bromo/chloro derivatives vs. 95% for surfactant syntheses ). Discrepancies may arise from solvent purity or catalyst activity.

- Biological Activity : While bromoethyl groups enhance lipophilicity (favoring membrane penetration), their steric bulk may reduce binding affinity in kinase assays . Validate via comparative IC₅₀ studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.